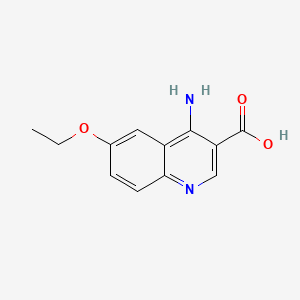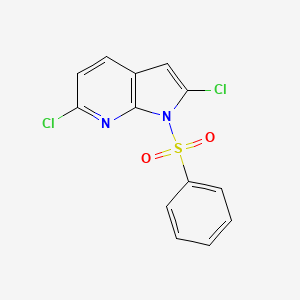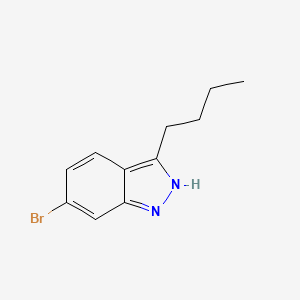![molecular formula C14H13NO2 B567303 2-[3-(N-Methylaminocarbonyl)phenyl]phenol CAS No. 1261943-43-4](/img/structure/B567303.png)
2-[3-(N-Methylaminocarbonyl)phenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(N-Methylaminocarbonyl)phenyl]phenol” is a chemical compound with the linear formula C14H13NO2 . It is also known as 2’-hydroxy-N-methyl [1,1’-biphenyl]-3-carboxamide .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H13NO2 . The InChI code for this compound is 1S/C14H13NO2/c1-15-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) .科学的研究の応用
Anticancer Research
Cinnamic acid derivatives, closely related to the chemical structure of 2-[3-(N-Methylaminocarbonyl)phenyl]phenol, have been extensively studied for their anticancer properties. The 3-phenyl acrylic acid functionality in these compounds allows for diverse chemical reactions, making them potent antitumor agents. Despite their long medicinal history, these derivatives have been underutilized in cancer research until recently. The past two decades have seen a surge in attention towards understanding their antitumor efficacy, indicating a promising area for further investigation into related compounds like this compound (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Pharmacological Effects of Phenolic Compounds
Phenolic compounds, such as this compound, have garnered attention for their diverse pharmacological effects. Chlorogenic Acid (CGA), a phenolic compound, has demonstrated significant antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. CGA's ability to modulate lipid and glucose metabolism suggests that similar phenolic compounds could have broad therapeutic applications, including the treatment of metabolic disorders like diabetes and obesity (M. Naveed et al., 2018).
Environmental and Toxicological Aspects of Phenolic Antioxidants
The environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs) have been subjects of intense study. SPAs like 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butyl-phenol, which share functional similarities with this compound, have been found in various environmental matrices and even in human tissues. Exposure routes include food intake and personal care products, raising concerns about potential hepatic toxicity and endocrine-disrupting effects. Future research is directed towards understanding the toxicity of novel SPAs and developing safer alternatives (Runzeng Liu & S. Mabury, 2020).
Bioactivity and Applications in Food Science
Methylglyoxal, a component found in thermally processed foods, has been studied for its interaction with amino acids and phenolic compounds, indicating the potential for substances like this compound to mitigate harmful effects in food. These interactions suggest a role for phenolic compounds in enhancing food safety and nutritional value. However, the metabolism and toxicology of dietary adducts formed from these interactions require further investigation to fully harness the benefits of phenolic compounds in food science (Jie Zheng et al., 2020).
Removal of Phenols from Wastewater
The study of adsorbents for the removal of phenols from wastewater highlights the environmental significance of understanding and manipulating phenolic compounds. Various adsorbents have been researched for their capacity to remove phenolic compounds, demonstrating the relevance of chemical structure in environmental remediation processes. This research underscores the need for innovative solutions to pollution problems caused by phenolic substances and their derivatives (G. Issabayeva et al., 2017).
特性
IUPAC Name |
3-(2-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBYQHJOOZFEJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683535 |
Source


|
| Record name | 2'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-43-4 |
Source


|
| Record name | 2'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


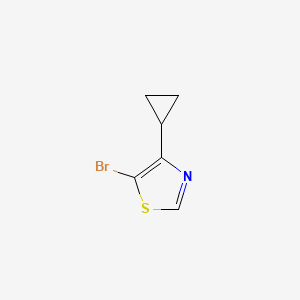

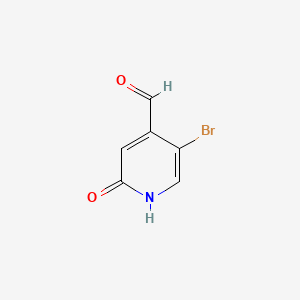
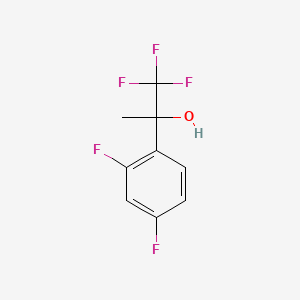
![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)

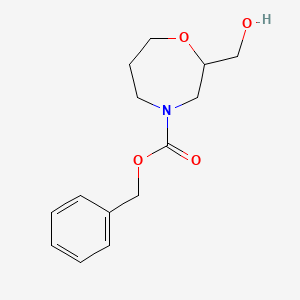
![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)
